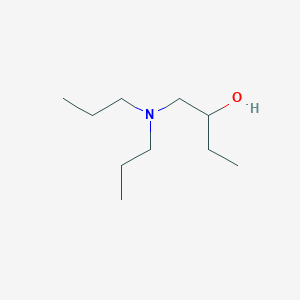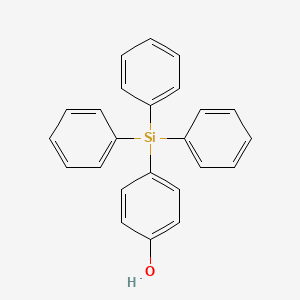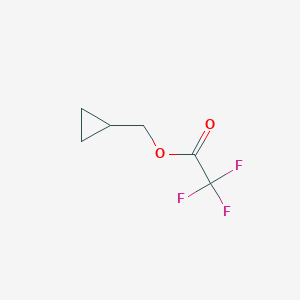
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide is an organic compound that features a furan ring substituted with a chlorophenyl group and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the furan ring reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with 2-isopropylaniline to form the propanamide group. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological effects.
相似化合物的比较
Similar Compounds
3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
3-(5-(4-Methylphenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions. The specific combination of functional groups in this compound can result in distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
853311-63-4 |
|---|---|
分子式 |
C22H22ClNO2 |
分子量 |
367.9 g/mol |
IUPAC 名称 |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C22H22ClNO2/c1-15(2)19-5-3-4-6-20(19)24-22(25)14-12-18-11-13-21(26-18)16-7-9-17(23)10-8-16/h3-11,13,15H,12,14H2,1-2H3,(H,24,25) |
InChI 键 |
NMKWHPUFKDWMBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol](/img/structure/B11949469.png)







![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)


